2-methyl-2H-indazole-3-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
2-methylindazole-3-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13;/h2-5H,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBZEKPAZIMBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137614-13-0 | |
| Record name | 2-methyl-2H-indazole-3-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-indazole-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylindazole with cyanamide in the presence of a suitable catalyst to form the carboximidamide group . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 2-methyl-2H-indazole-3-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-indazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
2-methyl-2H-indazole-3-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2H-indazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Methyl-2H-Indazole-3-Carboximidamide Hydrochloride and Analogs
Structural and Functional Differences
The isoindole group in 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl introduces a rigid, planar structure, contrasting with the bicyclic indazole .
Functional Groups :
- The amidine group in the main compound and 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl confers basicity and hydrogen-bonding capacity, whereas 2-IC’s aldehyde group undergoes hydration equilibria under acidic conditions .
- L-Histidine’s carboxylate and primary amine enable zwitterionic behavior, absent in the amidine-containing compounds .
Hydrochloride Salt Effects :
Reactivity and Stability
pH Sensitivity :
Photochemical Stability :
Key Takeaways and Research Implications
- The indazole-amidine-HCl architecture offers superior stability and drug-like properties compared to aldehyde or carboxylate analogs.
- Future studies should explore the main compound’s hydration dynamics (if any) and compare its bioavailability with isoindole derivatives.
Biological Activity
2-Methyl-2H-indazole-3-carboximidamide hydrochloride is an organic compound belonging to the indazole class, characterized by its unique combination of an indazole ring and a carboximidamide functional group. This structural arrangement contributes to its significant biological activities, particularly in antimicrobial and anticancer domains. The compound has garnered interest in medicinal chemistry for its potential therapeutic applications.
- Molecular Formula : C9H10N4O- HCl
- Molecular Weight : 210.67 g/mol
- Structure : Features a five-membered nitrogen-containing indazole ring fused to a six-membered aromatic ring, linked to a carboximidamide group.
Antimicrobial Activity
Research indicates that 2-methyl-2H-indazole-3-carboximidamide hydrochloride exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including protozoa and fungi. The mechanism of action is believed to involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions.
Table 1: Antimicrobial Activity Data
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of indazole can inhibit key cellular pathways involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon) | 12.0 | |
| MCF7 (Breast) | 15.0 | |
| A549 (Lung) | 20.0 |
The biological activity of 2-methyl-2H-indazole-3-carboximidamide hydrochloride is attributed to its ability to interact with various biochemical pathways:
- Inhibition of Cyclooxygenase Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes, suggesting potential applications in treating inflammatory diseases alongside its antimicrobial properties.
- Modulation of Apoptotic Pathways : The compound’s structure allows it to influence apoptotic pathways, potentially promoting cell death in cancerous cells while sparing normal cells.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indazole, including 2-methyl-2H-indazole-3-carboximidamide hydrochloride, exhibited potent activity against Candida albicans and Escherichia coli, with IC50 values indicating effective inhibition at low concentrations . -
Investigation of Anticancer Properties :
Research conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation, with notable selectivity towards cancerous cells over normal cells .
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of 2-methyl-2H-indazole-3-carboximidamide hydrochloride?
- Methodological Answer : Use a combination of analytical techniques:
- CAS Registry Number : Confirm identity via the CAS number (referenced in synthesis literature) .
- Spectroscopy : Employ -NMR and -NMR to verify the indazole core and carboximidamide substituents. IR spectroscopy can identify hydrochloride salt formation (N–H and C=N stretches).
- HPLC Validation : Adapt methods from analogous hydrochloride compounds, such as using a C18 column, phosphate buffer-methanol mobile phase, and UV detection at 207 nm for purity assessment. Validate linearity (e.g., ) and recovery rates (98–102%) as per pharmacopeial guidelines .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Collect spills mechanically (avoid water streams) and dispose as hazardous waste. Prevent environmental contamination .
- First Aid : For inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash thoroughly with water. Always provide SDS to medical personnel .
- Contradictions : Note discrepancies in SDS advice (e.g., some recommend oxygen therapy, others do not). Cross-reference multiple SDS documents .
Q. What synthetic routes are reported for this compound, and how can yield be optimized?
- Methodological Answer :
- Core Synthesis : Start with 3-formylindazole derivatives. Use carbodiimide-mediated coupling (e.g., EDC·HCl) to attach the carboximidamide group, followed by HCl salt formation .
- Optimization : Adjust reflux time (3–5 hours), acetic acid catalyst concentration, and stoichiometric ratios (1:1.1 for amine:aldehyde). Monitor reaction progress via TLC or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for hydrochloride salts under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% RH for 6 months). Use UPLC/HPLC to quantify degradation products.
- pH Dependency : Test solubility and stability in buffers (pH 1–10). For example, gem-diol formation in carbonyl-containing analogs is pH-sensitive; apply similar protocols .
- Data Reconciliation : Compare results with literature on structurally related hydrochlorides (e.g., clonidine HCl) to identify trends in hydrolytic susceptibility .
Q. What strategies improve selectivity in the synthesis of 2-methyl-2H-indazole derivatives to minimize by-products?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce aryl halide by-products.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
- Chromatographic Monitoring : Employ HPLC-DAD to detect early-stage impurities and adjust reaction conditions dynamically .
Q. How can computational models predict the hydration equilibrium of carboximidamide groups in aqueous solutions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation shells around the carboximidamide moiety using software like GROMACS.
- pKa Prediction : Apply DFT calculations (e.g., Gaussian 09) to estimate protonation states at physiological pH. Compare with experimental NMR titration data .
Q. What methodologies are suitable for profiling degradation products in long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (HO).
- High-Resolution MS : Use Q-TOF or Orbitrap systems to identify fragment ions and propose degradation pathways .
- Isolation Techniques : Scale up degradation mixtures and isolate impurities via preparative HPLC for structural elucidation .
Q. How do researchers validate the biological activity of this compound in Th17 differentiation assays?
- Methodological Answer :
- In Vitro Models : Use mouse splenocytes treated with TGF-β/IL-6 to induce Th17 differentiation. Measure IL-17A secretion via ELISA.
- Dose-Response : Test concentrations from 1 nM to 10 µM. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .
- Selectivity Controls : Include parallel assays for Th1/Th2/Treg differentiation to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
